2,3-O-Isopropylidene-D-erythronolactone

Catalog No.
S1482210
CAS No.
25581-41-3
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-O-Isopropylidene-D-erythronolactone

CAS Number

25581-41-3

Product Name

2,3-O-Isopropylidene-D-erythronolactone

IUPAC Name

2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3

InChI Key

WHPSMBYLYRPVGU-RFZPGFLSSA-N

SMILES

CC1(OC2COC(=O)C2O1)C

Synonyms

(3aR,6aR)-Dihydro-2,2-dimethyl-furo[3,4-d]-1,3-dioxol-4(3aH)-one; D-2,3-O-Isopropylidene-erythronic Acid γ-Lactone;

Canonical SMILES

CC1(OC2COC(=O)C2O1)C

Isomeric SMILES

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C

Organic Synthesis:

,3-O-Isopropylidene-D-erythronolactone (2,3-O-IDEL) finds application as a versatile building block in organic synthesis. Its cyclic structure and reactive carbonyl group make it a valuable precursor for the synthesis of various complex molecules, including carbohydrates, natural products, and pharmaceuticals.

Studies have demonstrated its effectiveness in the synthesis of diverse carbohydrates, such as nucleosides, glycosides, and sugar mimics. [, ] The presence of the isopropylidene group protects the diol functionality, allowing for selective modifications at other positions of the molecule.

Furthermore, 2,3-O-IDEL serves as a key intermediate in the synthesis of several natural products, including bioactive compounds and potential drug candidates. [, ] Its inherent stereochemistry (D-erythro configuration) can be strategically incorporated into the final product, contributing to its desired biological properties.

2,3-O-Isopropylidene-D-erythronolactone is a cyclic organic compound with the molecular formula C7H10O4C_7H_{10}O_4. It is a lactone derivative of D-erythronolactone, characterized by the presence of an isopropylidene group at the 2 and 3 positions of the erythronolactone structure. This compound is of significant interest in organic chemistry due to its utility as a chiral synthon, which can be employed in various synthetic pathways, particularly in the synthesis of complex organic molecules.

2,3-O-Isopropylidene-D-erythronolactone itself does not possess any inherent biological activity. Its importance lies in its ability to serve as a precursor for the synthesis of more complex carbohydrates with diverse biological functions.

  • Limited data available on specific hazards associated with 2,3-O-Isopropylidene-D-erythronolactone. However, as a general precaution, it is recommended to handle the compound with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

The reactivity of 2,3-O-Isopropylidene-D-erythronolactone primarily involves acetalization and hydrolysis reactions. The compound can undergo hydrolysis to yield D-erythronolactone and isopropanol under acidic conditions. Additionally, it can participate in nucleophilic substitution reactions where the lactone ring can be opened, allowing for further functionalization.

A notable reaction pathway includes the diastereoselective acetalization with various reagents, which can lead to the formation of more complex structures. For example, it has been shown to react with 4-(phenylsulfonyl)-2-butanone in a key synthetic step that highlights its utility in constructing larger molecular frameworks .

While specific biological activities of 2,3-O-Isopropylidene-D-erythronolactone are not extensively documented, compounds related to erythronolactone have been studied for their potential therapeutic properties. Erythronolactones are known to exhibit antimicrobial and anti-inflammatory activities. The structural modifications present in 2,3-O-Isopropylidene-D-erythronolactone may influence its biological profile, making it a candidate for further pharmacological studies.

Synthesis of 2,3-O-Isopropylidene-D-erythronolactone typically involves the protection of the hydroxyl groups present in D-erythronolactone through acetalization. A common method includes treating D-erythronolactone with acetone in the presence of an acid catalyst to form the isopropylidene derivative. Another approach involves using ethanol and specific precursors such as 4-pentulosonic acid derivatives .

Example Reaction Scheme

text
D-Erythronolactone + Acetone → 2,3-O-Isopropylidene-D-erythronolactone

2,3-O-Isopropylidene-D-erythronolactone serves as a valuable intermediate in organic synthesis. Its primary applications include:

  • Chiral Synthesis: Utilized as a chiral synthon in the total synthesis of natural products and pharmaceuticals.
  • Synthetic Chemistry: Employed in various synthetic pathways to construct complex organic molecules.

Several compounds share structural similarities with 2,3-O-Isopropylidene-D-erythronolactone. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
D-ErythronolactoneLacks isopropylidene protectionDirectly involved in biological activity studies
2,3-O-Isopropylidene-L-erythroseSimilar structure but with L configurationDifferent stereochemistry affecting reactivity
2-Methyl-D-erythronolactoneMethyl substitution at C-2Variation in steric hindrance

The uniqueness of 2,3-O-Isopropylidene-D-erythronolactone lies in its specific stereochemistry and functional group arrangement, which can significantly influence its reactivity and utility as a synthetic intermediate compared to its analogs.

XLogP3

0.2

Dates

Modify: 2023-08-15

Explore Compound Types